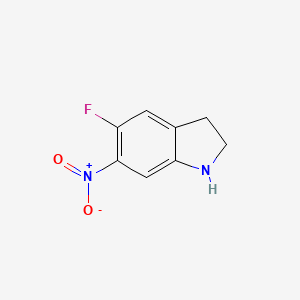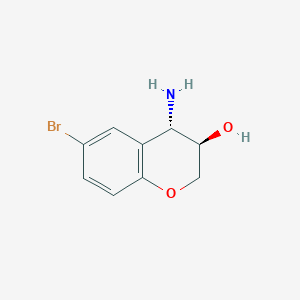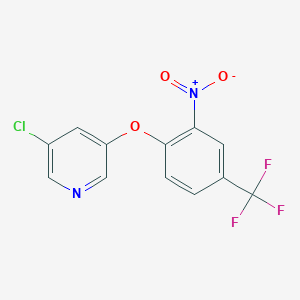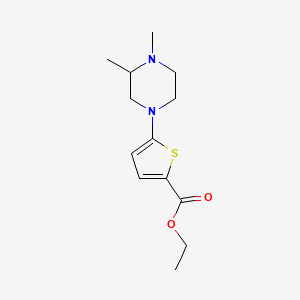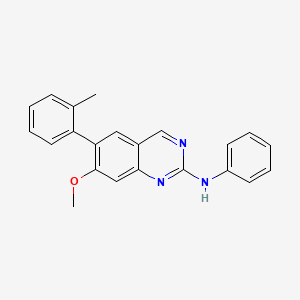![molecular formula C22H28N2O7 B8628093 diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate](/img/structure/B8628093.png)
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate
Descripción general
Descripción
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a phthalimido group, and a malonate ester. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalimido Intermediate: The synthesis begins with the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.
Alkylation: The phthalimido intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Acetamidation: The resulting compound is then reacted with acetic anhydride to introduce the acetamido group.
Malonate Ester Formation: Finally, the compound is esterified with diethyl malonate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The acetamido and phthalimido groups can form hydrogen bonds and other interactions with biological targets, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate: Unique due to its combination of acetamido, phthalimido, and malonate ester groups.
Diethyl 2-acetamido-2-(5-aminopentyl)-malonate: Lacks the phthalimido group, resulting in different reactivity and applications.
Diethyl 2-acetamido-2-(5-phthalimidopentyl)-succinate: Similar structure but with a succinate ester instead of a malonate ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both acetamido and phthalimido groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H28N2O7 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[5-(1,3-dioxoisoindol-2-yl)pentyl]propanedioate |
InChI |
InChI=1S/C22H28N2O7/c1-4-30-20(28)22(23-15(3)25,21(29)31-5-2)13-9-6-10-14-24-18(26)16-11-7-8-12-17(16)19(24)27/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3,(H,23,25) |
Clave InChI |
AQWXRDXJAJAWRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Benzyloxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B8628011.png)
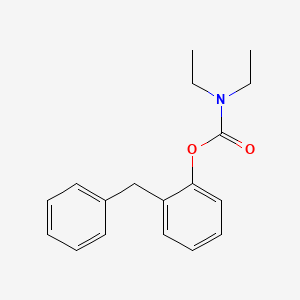

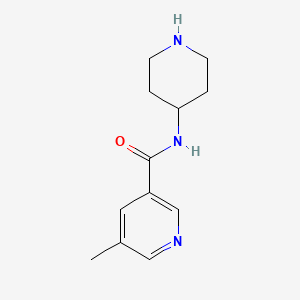
![4-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoic acid](/img/structure/B8628050.png)
![3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8628064.png)
